3-Butenoic acid, 2-oxo-4-phenyl-

Descripción

BenchChem offers high-quality 3-Butenoic acid, 2-oxo-4-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Butenoic acid, 2-oxo-4-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

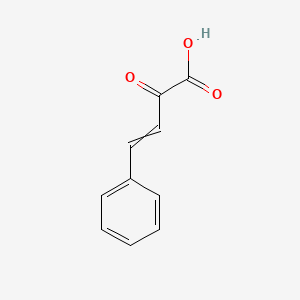

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C10H8O3 |

|---|---|

Peso molecular |

176.17 g/mol |

Nombre IUPAC |

2-oxo-4-phenylbut-3-enoic acid |

InChI |

InChI=1S/C10H8O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-7H,(H,12,13) |

Clave InChI |

YQOUMBVFEWZLME-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C=CC(=O)C(=O)O |

Origen del producto |

United States |

Significance As a Key Intermediate in Organic Transformations

The utility of 3-Butenoic acid, 2-oxo-4-phenyl- as a versatile intermediate is a cornerstone of its academic significance. Its molecular architecture, featuring multiple reactive sites, allows it to participate in a variety of organic reactions, making it a valuable building block for the synthesis of diverse chemical structures.

One of the primary applications of this compound is in the synthesis of heterocyclic compounds. For instance, derivatives of 4-oxo-2-butenoic acid are used to create pyridazinone derivatives through reactions with hydrazines. mdpi.com Furthermore, research has demonstrated the use of related structures, like 3-(4-bromobenzoyl) prop-2-enoic acid, as a starting material for generating various heterocycles by reacting with reagents such as thiourea (B124793) and ethyl cyanoacetate. researchgate.net These heterocyclic frameworks are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules.

The compound also serves as a precursor in the synthesis of important pharmaceutical intermediates. For example, it is a key component in the preparation of ethyl 2-oxo-4-phenylbutyrate, which is an important intermediate for angiotensin-converting enzyme (ACE) inhibitors like lisinopril (B193118) and benazepril. google.com The synthesis often involves an initial aldol (B89426) condensation to form the butenoic acid derivative, followed by esterification and reduction steps. google.com

Moreover, the reactivity of the α,β-unsaturated carbonyl system in 3-Butenoic acid, 2-oxo-4-phenyl- allows for its use in Michael additions. This reaction is fundamental in carbon-carbon bond formation and has been utilized in the synthesis of complex butanoic acid derivatives. mdpi.com

The synthesis of 3-Butenoic acid, 2-oxo-4-phenyl- itself can be achieved through several methods. A common approach is the aldol condensation between a methyl ketone and glyoxylic acid, often facilitated by microwave conditions. researchgate.net Another established method is the Friedel-Crafts acylation of electron-rich aromatic compounds with maleic anhydride. researchgate.netgoogle.com A patent also describes a method involving the aldol condensation of phenyl aldehyde and pyruvic acid in the presence of potassium hydroxide. google.com

Structural Features and Reactivity Principles Relevant to Research

The α-keto acid moiety is a particularly important feature. This arrangement of a ketone adjacent to a carboxylic acid allows for a range of chemical transformations. For example, under certain conditions, the compound can undergo decarboxylation, leading to the loss of carbon dioxide. smolecule.com

The presence of the carbon-carbon double bond in conjugation with both the ketone and the carboxylic acid group creates an electron-deficient system. This makes the β-carbon susceptible to nucleophilic attack, a principle exploited in Michael addition reactions. The (E)-stereochemistry of the double bond, which is the more stable trans configuration, also influences the compound's physical and chemical properties. guidechem.comontosight.ai

The phenyl group, attached to the fourth carbon, provides steric bulk and electronic effects that can influence the reactivity of the molecule. It also serves as a handle for further functionalization.

The interplay of these functional groups allows for a variety of reactions, including:

Esterification: The carboxylic acid group can react with alcohols to form esters, a common step in modifying the compound's properties or preparing it for subsequent reactions. smolecule.comgoogle.com

Aldol (B89426) Condensation: The ketone can participate in aldol condensation reactions with other aldehydes or ketones. smolecule.com

Cyclization Reactions: The multiple reactive sites within the molecule make it a suitable substrate for intramolecular reactions to form cyclic structures, particularly heterocycles. mdpi.comresearchgate.net

The compound's properties, as documented in various chemical databases, are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₈O₃ |

| Molecular Weight | 176.17 g/mol |

| IUPAC Name | 2-oxo-4-phenylbut-3-enoic acid |

| CAS Number | 1914-59-6 ((E)-isomer) |

Note: Data sourced from multiple public chemical databases. nih.govguidechem.com

Synthetic Strategies for 2-Oxo-4-phenyl-3-butenoic Acid and Its Analogs

The production of 2-oxo-4-phenyl-3-butenoic acid and its derivatives is of significant interest due to their role as versatile intermediates in the synthesis of various valuable compounds. researchgate.net Biocatalytic and chemoenzymatic methods have emerged as powerful tools, offering high selectivity and environmentally benign reaction conditions for the preparation of these molecules. mdpi.com

Advanced Reaction Mechanisms and Chemical Reactivity Studies

Decarboxylation Pathways and Kinetic Analysis

Decarboxylation, a reaction in which a carboxyl group is removed and carbon dioxide is released, is a key transformation for this compound. The presence of a carbonyl group beta to the carboxylic acid facilitates this process. youtube.commasterorganicchemistry.com

The thermal decarboxylation of β-keto acids like 3-Butenoic acid, 2-oxo-4-phenyl- typically proceeds through a cyclic transition state. youtube.comlibretexts.org This process involves the formation of an enol intermediate, which then tautomerizes to the more stable keto form. youtube.commasterorganicchemistry.com

Theoretical and experimental studies are crucial for characterizing the transition state and determining the activation energy of the thermal decarboxylation of 3-Butenoic acid, 2-oxo-4-phenyl-. The mechanism involves a concerted process where the breaking of the C-C bond and the transfer of a proton occur simultaneously. youtube.comstackexchange.com The activation energy for such reactions is influenced by the stability of the cyclic transition state.

Table 1: Theoretical Data on Decarboxylation

| Parameter | Description |

| Reaction | Thermal Decarboxylation |

| Proposed Intermediate | Cyclic Enol Intermediate |

| Key Feature | Intramolecular Hydrogen Bond |

This table presents a summary of the theoretical aspects of the thermal decarboxylation of β-keto acids.

Kinetic Isotope Effect (KIE) studies are instrumental in elucidating the mechanism of decarboxylation. By replacing hydrogen with deuterium (B1214612) at specific positions in the molecule, changes in the reaction rate can be observed. A significant KIE would provide strong evidence for the involvement of a proton transfer in the rate-determining step of the reaction, supporting the proposed cyclic transition state mechanism. ed.gov

In addition to thermal decarboxylation, 3-Butenoic acid, 2-oxo-4-phenyl- can undergo oxidative decarboxylation. This process involves an oxidant and leads to the formation of different products compared to the thermal pathway.

Mechanistic studies focus on the interaction between the oxidant and the substrate. Under alkaline conditions, the carboxylate can be oxidized to an acyloxy radical, which then fragments to yield a radical and carbon dioxide. stackexchange.com The nature of the oxidant plays a critical role in determining the reaction pathway and the final products. For instance, studies on similar compounds have shown that oxidants can interact with both the catalytic and regulatory sites of enzymes involved in decarboxylation. nih.gov

The polarity of the solvent can significantly influence the rate of decarboxylation reactions. ncert.nic.in In oxidative decarboxylation, a polar solvent can stabilize charged intermediates or transition states, thereby affecting the reaction kinetics. The specific effects depend on the detailed mechanism of the interaction between the substrate, the oxidant, and the solvent molecules.

Table 2: Factors Influencing Decarboxylation

| Factor | Influence on Reaction Rate |

| Thermal Decarboxylation | |

| Beta-keto group | Facilitates reaction via stable cyclic transition state |

| Oxidative Decarboxylation | |

| Oxidant | Initiates reaction through electron transfer |

| Solvent Polarity | Can stabilize intermediates and affect kinetics |

This table summarizes key factors that influence the different decarboxylation pathways of 3-Butenoic acid, 2-oxo-4-phenyl-.

Enzymatic Decarboxylation by Thiamin Diphosphate (ThDP)-Dependent Enzymes

Asymmetric Hydrogenation Reactions

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral molecules. The reduction of the C=C double bond in 2-oxo-4-phenyl-3-butenoic acid can lead to the formation of chiral products with high stereoselectivity.

The direct asymmetric hydrogenation of (E)-2-oxo-4-arylbut-3-enoic acids, including the phenyl derivative, has been successfully achieved using ruthenium catalysts. A particularly effective system involves a ruthenium catalyst paired with the chiral ligand SunPhos. This catalytic system demonstrates high efficiency and enantioselectivity in the synthesis of 2-hydroxy-4-arylbutanoic acids. Efficient transfer hydrogenation of ketones can also be achieved with ruthenium catalysts in the presence of a co-catalyst like sodium hydroxide. rsc.org

The general mechanism for Ru(II)-catalyzed hydrogenation often involves a metal-ligand bifunctional pathway, where both the metal center and the ligand participate in the hydrogen transfer process. nih.gov

The asymmetric hydrogenation of 2-oxo-4-phenyl-3-butenoic acid can generate up to two stereocenters, making the control of both enantioselectivity and diastereoselectivity crucial.

Enantioselectivity: The use of chiral ligands like SunPhos with a ruthenium catalyst allows for excellent control of enantioselectivity. In the hydrogenation of (E)-2-oxo-4-phenylbutanoic acid, an enantiomeric excess (ee) of 91.8% has been reported. This high degree of stereocontrol is attributed to the specific chiral environment created by the catalyst, which favors the approach of the substrate from one face over the other.

Diastereoselectivity: When both the C=C double bond and the C=O ketone are reduced, two new stereocenters are formed, leading to the possibility of syn and anti diastereomers. The control of diastereoselectivity is influenced by several factors, including the catalyst system, substrate structure, and reaction conditions. In the hydrogenation of α-substituted β-ketoesters, iridium and ruthenium catalysts with chiral phosphine (B1218219) ligands have been shown to provide high levels of diastereoselectivity, often favoring the anti product. acs.orgnih.gov The relative orientation of the substrate in the catalyst's chiral pocket during the sequential or concerted hydrogenation steps dictates the diastereomeric outcome. While specific data on the diastereoselectivity for the full reduction of 2-oxo-4-phenyl-3-butenoic acid is limited, the principles derived from studies on similar β-keto systems suggest that high diastereocontrol is achievable with appropriate catalyst selection. researchgate.net

Nucleophilic Addition Chemistry

The electrophilic nature of the β-carbon in the α,β-unsaturated ketone system makes 2-oxo-4-phenyl-3-butenoic acid a prime candidate for nucleophilic addition reactions, most notably the Michael addition. nih.govwhiterose.ac.uk

The conjugate or 1,4-addition of a nucleophile to the activated alkene of 2-oxo-4-phenyl-3-butenoic acid is a key reaction. nih.gov A variety of nucleophiles, including carbanions (enolates), organocuprates, thiols, and nitrogen-based nucleophiles like amines and azoles, can participate in this reaction. nih.govwhiterose.ac.uk The addition of nitrogen nucleophiles is termed the aza-Michael addition. buchler-gmbh.com

This reaction is highly valuable for forming new carbon-nitrogen bonds. For example, aza-Michael additions of azoles to α,β-unsaturated compounds have been efficiently catalyzed by bases like cesium carbonate (Cs₂CO₃). masterorganicchemistry.com The reaction proceeds by the deprotonation of the azole, which then acts as an active N-nucleophile, attacking the β-carbon of the Michael acceptor. masterorganicchemistry.com Similarly, primary and secondary amines readily add to this system, leading to β-amino acid derivatives, which are precursors for a wide range of more complex molecules. whiterose.ac.ukusherbrooke.ca

Detailed kinetic studies and Hammett correlations for the aza-Michael addition specifically to 2-oxo-4-phenyl-3-butenoic acid are not extensively detailed in the surveyed literature. However, kinetic investigations of analogous systems, such as the aza-Michael addition of amines to dimethyl itaconate, provide insight into the mechanistic possibilities. In such systems, the reaction order can be influenced by the choice of catalyst, solvent, and the concentration of the amine reactant. Kinetic analysis often reveals that the reaction is first order with respect to the Michael acceptor and the catalyst.

Furthermore, the study of related compounds shows that amines can catalyze the isomerization of the α,β-unsaturated system, which can compete with the Michael addition. The formation of unreactive regioisomers can often be suppressed by using low-polarity solvents and lower temperatures. While a specific Hammett plot for 2-oxo-4-phenyl-3-butenoic acid was not found, such analysis is a standard method for correlating reaction rates with the electronic effects of substituents on the phenyl ring, which would be expected to influence the electrophilicity of the β-carbon.

Nucleophilic attack on 2-oxo-4-phenyl-3-butenoic acid can theoretically occur at two electrophilic sites: the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition). nih.gov The outcome is dictated by the nature of the nucleophile, following the principles of Hard-Soft Acid-Base (HSAB) theory. "Soft" nucleophiles, such as amines, thiols, and organocuprates, preferentially undergo 1,4-addition. nih.govwhiterose.ac.uk "Hard" nucleophiles, like organolithium reagents, tend to favor 1,2-addition to the keto group. nih.gov

The stereochemical outcome of the Michael addition is of paramount importance. The addition creates at least one new stereocenter. Asymmetric aza-Michael additions have been developed using chiral catalysts. For example, the addition of pyrimidin-4(3H)-one to methyl (E)-4-oxo-4-phenylbut-2-enoate, catalyzed by a chiral squaramide catalyst, produces the (R)-configured product with high enantioselectivity. The stereoselectivity of addition reactions is often described as syn or anti, depending on whether the two new bonds form on the same or opposite faces of the original alkene plane. The specific stereochemical outcome is highly dependent on the reaction mechanism and the catalyst employed.

Michael Addition Reactions (e.g., Aza-Michael Additions with Amines)

Cyclization and Heterocycle Formation Pathways

The polyfunctionality of 2-oxo-4-phenyl-3-butenoic acid and its Michael adducts makes it an exceptionally useful scaffold for the synthesis of various heterocyclic systems.

The reaction of 2-oxo-4-phenyl-3-butenoic acid with binucleophilic nitrogen reagents is a powerful strategy for constructing heterocycles.

Pyridazinones: These six-membered heterocycles are readily synthesized by the reaction of β-aroylacrylic acids, such as 2-oxo-4-phenyl-3-butenoic acid, with hydrazine (B178648) or its derivatives. The reaction proceeds via an initial Michael addition of the hydrazine, followed by an intramolecular cyclization and dehydration to form the stable pyridazinone ring. For example, reacting a substituted 4-phenyl-2-oxobut-3-enoic acid with hydrazine hydrate (B1144303) in refluxing ethanol (B145695) leads directly to the corresponding 6-phenyl-pyridazin-3(2H)-one derivative.

Pyrrolidines: The synthesis of the five-membered pyrrolidine (B122466) ring from 2-oxo-4-phenyl-3-butenoic acid is a two-step process. It begins with an aza-Michael addition of a primary amine or an amine derivative to the α,β-unsaturated system. The resulting β-amino keto acid intermediate can then undergo an intramolecular cyclization. For instance, analogous reactions show that Michael adducts can cyclize intramolecularly. The base-assisted cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, which are formed from a Michael-type reaction, leads to indolinone structures, demonstrating the feasibility of intramolecular nucleophilic attack to form a five-membered ring. usherbrooke.ca An asymmetric intramolecular aza-Michael addition has been used to synthesize substituted indolines, which contain a pyrrolidine ring fused to a benzene (B151609) ring. This pathway highlights a versatile strategy for creating substituted pyrrolidines.

Pyrazoles: Pyrazoles can be formed by the reaction of 2-oxo-4-phenyl-3-butenoic acid with hydrazine derivatives. The reaction is analogous to the Paal-Knorr synthesis. The α,β-unsaturated keto moiety acts as a 1,3-dielectrophile. A study involving the cycloaddition of tosylhydrazones with trans-4-phenyl-3-buten-2-one, a close structural analog, yielded 3,5-disubstituted-1H-pyrazoles in high yields. The general mechanism involves the reaction of the α,β-ethylenic ketone with hydrazine to form a pyrazoline intermediate, which then oxidizes or dehydrates to the aromatic pyrazole (B372694) ring. buchler-gmbh.com

Interactive Data Table: Heterocycle Synthesis from 2-Oxo-4-phenyl-3-butenoic Acid and its Analogs

| Heterocycle | Reagent(s) | Key Reaction Type | Product Class | Reference(s) |

| Pyridazinone | Hydrazine Hydrate | Michael Addition / Cyclization | 6-Aryl-pyridazin-3(2H)-ones | , |

| Pyrrolidine | Primary Amines | Michael Addition / Intramolecular Cyclization | Substituted Pyrrolidines | usherbrooke.ca,, |

| Pyrazole | Hydrazine / Tosylhydrazone | Cycloaddition / Dehydration | Substituted Pyrazoles | buchler-gmbh.com, |

| Indolinone | 2-Aminophenyl derivatives | Michael Addition / Oxidative Cyclization | 2-(3-Oxoindolin-2-ylidene)acetonitriles | usherbrooke.ca |

Advanced Spectroscopic and Computational Characterization in Research

Spectroscopic Methodologies for Structural and Mechanistic Insights

Spectroscopic analysis provides a window into the molecular world, allowing researchers to probe the structure, bonding, and transformations of 3-Butenoic acid, 2-oxo-4-phenyl- and its derivatives. Techniques ranging from Nuclear Magnetic Resonance to X-ray Crystallography each offer unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules in solution. For 3-Butenoic acid, 2-oxo-4-phenyl-, ¹H and ¹³C NMR spectra provide definitive information on the connectivity of atoms, while 2D NMR techniques like COSY and HSQC can confirm the assignments of protons and their attached carbons.

While specific NMR data for the parent acid is not extensively published, analysis of the closely related analog, 4-phenyl-3-buten-2-one, offers significant insight into the expected spectral features. rsc.org The key signals for the core structure can be predicted based on this data. The presence of the phenyl group and the α,β-unsaturated system gives rise to characteristic signals in the aromatic and olefinic regions of the ¹H NMR spectrum. rsc.org

In studies of more complex derivatives, such as 4-oxo-4-((1-phenethylpiperidin-4-yl)(phenyl)amino)alkanoic acids, NMR has been crucial in demonstrating dynamic behaviors like proton transfer in solution. acs.org This highlights the power of NMR not just in static structural determination but also in probing molecular interactions and equilibria.

Table 1: Predicted ¹H NMR Data for 3-Butenoic acid, 2-oxo-4-phenyl- based on Analog Data This table is an illustrative prediction based on published data for 4-phenyl-3-buten-2-one. rsc.org

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| -COOH | > 10.0 | Singlet (broad) | The acidic proton signal is typically broad and downfield; its position is concentration and solvent dependent. |

| Phenyl-H (ortho, meta, para) | 7.40 - 7.70 | Multiplet | Signals from the five protons of the phenyl ring. |

| C=CH-Ph (vinylic H) | ~7.65 | Doublet | This proton is part of the trans double bond, coupled to the other vinylic proton. |

| C=CH-C=O (vinylic H) | ~6.80 | Doublet | This proton is coupled to the vinylic proton adjacent to the phenyl group. |

UV/Visible spectroscopy is a powerful tool for studying compounds with chromophores—parts of a molecule that absorb light in the UV or visible range. The extended π-system of 3-Butenoic acid, 2-oxo-4-phenyl-, consisting of the phenyl group conjugated with the enone moiety, acts as a strong chromophore, making it ideal for UV/Vis analysis.

This technique is particularly useful for monitoring the kinetics of chemical reactions. researchgate.net As the compound is consumed or modified during a reaction, the absorbance at a specific wavelength corresponding to its chromophore will change over time. By tracking this change, researchers can determine reaction rates and gain insight into the reaction mechanism. researchgate.net

In biochemical studies, UV/Vis spectroscopy is essential for observing enzyme activity. Many enzymatic reactions produce or consume colored or UV-active substances. libretexts.org For instance, enzymes like tyrosinase act on phenolic substrates, which can be structurally related to the phenyl-containing scaffold of our target compound, to produce colored quinone-type products. libretexts.org By monitoring the formation of the colored product over time, the initial reaction rates of the enzyme can be calculated. libretexts.org This methodology allows for the detailed study of enzyme kinetics, including the determination of key parameters like the Michaelis-Menten constant (Km) and maximum velocity (Vmax). libretexts.org

The electronic spectrum of a conjugated molecule like 3-Butenoic acid, 2-oxo-4-phenyl- can exhibit charge-transfer (CT) transitions. These occur when light absorption causes an electron to move from a more electron-rich part of the molecule (the donor, e.g., the phenyl ring) to a more electron-poor part (the acceptor, e.g., the dicarbonyl system). dalalinstitute.comlibretexts.org Such transitions are typically very intense (having large molar extinction coefficients) compared to localized d-d transitions in metal complexes. libretexts.org The formation of a charge-transfer complex between a donor and an acceptor molecule can be identified by the appearance of a new, often broad, absorption band at a longer wavelength than the bands of the individual components. nih.gov The energy, and thus the color, of these transitions can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism, which can help in their identification. nih.gov

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively used for chiral molecules. While 3-Butenoic acid, 2-oxo-4-phenyl- is itself achiral, it could be involved in reactions that produce chiral intermediates or products, for example, during an asymmetric synthesis or as a substrate bound within the chiral active site of an enzyme.

CD spectroscopy is particularly sensitive to the stereochemistry of α,β-unsaturated ketones and related keto-acids. rsc.orgnih.gov Studies have shown that CD can be a convenient method for determining the precise location of carbonyl groups and the stereochemistry within a molecule. nih.gov Therefore, if a chiral intermediate involving the 2-oxo-4-phenyl-3-butenoic acid framework were formed, CD spectroscopy would be an invaluable tool for its detection and stereochemical characterization.

X-ray crystallography provides the most definitive and unambiguous information about the three-dimensional structure of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, confirming the exact conformation of the molecule.

Table 2: Examples of Crystallographic Data for Derivatives of the 4-Oxobutenoic Acid Scaffold

| Compound Derivative | Crystal System | Space Group | Key Structural Finding | Reference |

|---|---|---|---|---|

| 2-[(3-Bromophenyl)hydrazono]-3-oxo-Butanoic Acid | Monoclinic | P21/n | Confirmed Z-isomer conformation around the C=N bond due to intramolecular hydrogen bonding. | nih.gov |

| (Z)-4-oxo-4-{phenyl[(thiophen-2-yl)methyl]amino}but-2-enoic acid | Monoclinic | P21/c | Molecular conformation is stabilized by an intramolecular O—H⋯O hydrogen bond. | nih.gov |

| 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative | Triclinic | P-1 | Confirmed the complex heterocyclic structure and intermolecular C-H⋯N and N-H⋯N hydrogen bonds. | dalalinstitute.com |

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy for Characterization

Mass spectrometry and infrared spectroscopy are fundamental techniques for the elucidation of the structure of 3-Butenoic acid, 2-oxo-4-phenyl-.

Mass Spectrometry (MS):

Gas chromatography-mass spectrometry (GC-MS) has been employed to identify 3-Butenoic acid, 2-oxo-4-phenyl- in various natural extracts. In these analyses, the compound is identified by its specific retention time and mass spectrum. The electron impact mass spectrum reveals a molecular weight of 176 g/mol , corresponding to its chemical formula C₁₀H₈O₃. researchgate.netfigshare.com The fragmentation pattern observed in the mass spectrum provides valuable information about the compound's structure, confirming the presence of the phenyl, oxo, and carboxylic acid functional groups.

Table 1: GC-MS Data for 3-Butenoic acid, 2-oxo-4-phenyl-

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₈O₃ | researchgate.net |

| Molecular Weight | 176.05 g/mol | tandfonline.comresearchgate.net |

| Retention Time (min) | 23.933 | nih.gov |

Note: Retention times can vary depending on the specific GC column and conditions used in the analysis.

Infrared (IR) Spectroscopy:

C=O stretching (ketone and carboxylic acid): Strong absorption bands in the region of 1680-1740 cm⁻¹.

O-H stretching (carboxylic acid): A broad absorption band in the region of 2500-3300 cm⁻¹.

C=C stretching (aromatic ring and alkene): Absorption bands in the region of 1450-1600 cm⁻¹.

C-O stretching (carboxylic acid): An absorption band in the region of 1210-1320 cm⁻¹.

These spectral features provide a fingerprint for the molecule, allowing for its identification and characterization. figshare.com

Theoretical and Computational Chemistry Applications

Theoretical and computational methods are powerful tools for investigating the properties and reactivity of 3-Butenoic acid, 2-oxo-4-phenyl- at the molecular level.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Pathways

Density Functional Theory (DFT) calculations are instrumental in understanding the electronic structure of 3-Butenoic acid, 2-oxo-4-phenyl-. These calculations can determine the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. This information is crucial for predicting the molecule's reactivity and its potential interaction sites with other molecules. DFT can also be used to model reaction pathways involving this compound, for instance, in its role as a substrate or inhibitor in enzymatic reactions. By calculating the energies of reactants, transition states, and products, researchers can elucidate reaction mechanisms and determine kinetic and thermodynamic parameters.

Ab Initio Molecular Orbital Calculations for Energetic Profiles and Transition State Models

Ab initio molecular orbital calculations provide a high level of theoretical accuracy for determining the energetic profiles of reactions involving 3-Butenoic acid, 2-oxo-4-phenyl-. These methods, which are based on first principles without empirical parameters, can be used to construct detailed models of transition states. Understanding the geometry and energy of the transition state is key to comprehending the kinetics of a chemical reaction. For 3-Butenoic acid, 2-oxo-4-phenyl-, these calculations can shed light on its stability, conformational preferences, and the energy barriers for various chemical transformations.

Molecular Modeling of Enzyme-Substrate Interactions

Molecular modeling techniques are employed to study the interaction of 3-Butenoic acid, 2-oxo-4-phenyl- with enzymes. Given its structural similarity to natural substrates, this compound has been investigated as a potential enzyme inhibitor. Molecular docking simulations can predict the binding mode and affinity of 3-Butenoic acid, 2-oxo-4-phenyl- within the active site of an enzyme. These models can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the enzyme-substrate complex. This understanding is vital for the rational design of more potent and selective enzyme inhibitors.

Prediction of Spectroscopic Properties (e.g., UV/Vis Spectra using ZINDO/S)

Computational methods can also be used to predict the spectroscopic properties of 3-Butenoic acid, 2-oxo-4-phenyl-. The ZINDO/S (Zerner's Intermediate Neglect of Differential Overlap for Spectroscopy) method, for example, is a semi-empirical quantum chemical method specifically parameterized to predict UV/Vis spectra. By calculating the electronic transitions between molecular orbitals, ZINDO/S can estimate the absorption wavelengths (λmax) and intensities of the peaks in the UV/Vis spectrum. This allows for a direct comparison with experimental data and aids in the interpretation of the observed spectral features.

Future Research Directions and Perspectives

Development of Novel Biocatalytic Systems for Enhanced Efficiency and Selectivity

The use of enzymes and whole-cell systems in chemical synthesis offers remarkable specificity and mild reaction conditions, aligning with the growing demand for sustainable industrial processes. mdpi.comnih.gov Future research in the context of 3-Butenoic acid, 2-oxo-4-phenyl- will likely focus on discovering and engineering novel biocatalysts for its synthesis and transformation.

One promising area is the use of microorganisms for asymmetric reduction. Specific strains have already demonstrated the ability to asymmetrically reduce 2-oxo-4-phenyl-3-butenoic acid to optically active (R)- or (S)-2-hydroxy-4-phenyl-3-butenoic acid with high enantiomeric excess. googleapis.com Future work could involve screening for more robust and efficient microbial strains or genetically engineering existing ones to enhance their catalytic activity and substrate tolerance. nih.gov

Furthermore, the development of advanced chemoenzymatic systems holds considerable promise. For instance, immobilizing enzymes like L-amino acid oxidase (LAAO) on supports such as metal-organic frameworks (MOFs) can create compartmentalized nanoreactors. acs.org This approach prevents the degradation of the α-keto acid product by reactive byproducts like H₂O₂, leading to significantly higher yields. acs.org Applying such systems to the production of 2-oxo-4-phenyl-3-butenoic acid could overcome current yield limitations.

Another innovative direction is the engineering of enzymes for novel transformations. Recently, a dual biocatalytic platform using engineered methyltransferases has been developed for the asymmetric alkylation of α-keto acids, a traditionally challenging chemical transformation. nih.gov Adapting such systems for the specific alkylation of 2-oxo-4-phenyl-3-butenoic acid could provide access to a wide range of novel chiral compounds.

| Biocatalytic System | Transformation | Key Advantage | Potential Application for 2-oxo-4-phenyl-3-butenoic acid | Reference |

|---|---|---|---|---|

| Microorganisms (e.g., Leuconostoc) | Asymmetric reduction of ketone | High enantioselectivity for chiral alcohols | Synthesis of (R)- or (S)-2-hydroxy-4-phenyl-3-butenoic acid | googleapis.com |

| L-amino acid oxidase (LAAO) on MOFs | Oxidation of amino acids | In situ removal of H₂O₂ byproduct, increasing yield | Enhanced production from a corresponding amino acid precursor | acs.org |

| Engineered Methyltransferases (e.g., SgvMVAV) | Asymmetric α-alkylation | Creates new C-C bonds with high stereocontrol | Synthesis of novel chiral α-alkylated derivatives | nih.gov |

| Pyruvic Acid Aldolases | Aldol (B89426) reaction | Formation of C-C bonds to create complex hydroxy acids | Synthesis of 4-hydroxy-2-oxoacid analogues | nih.gov |

Exploration of Green Chemistry Principles in Synthetic Route Design

The synthesis of α-keto acids has traditionally relied on methods that often involve hazardous reagents, precious metals, and harsh conditions. mdpi.com A major future direction is the redesign of synthetic routes for 2-oxo-4-phenyl-3-butenoic acid in accordance with the principles of green chemistry.

A key concept is the use of α-keto acids themselves as "green acylating agents." In certain reactions, they can replace traditional reagents like acyl chlorides, with the only byproduct being carbon dioxide (CO₂), which is environmentally benign. researchgate.netresearchgate.net Exploring decarboxylative coupling reactions of 2-oxo-4-phenyl-3-butenoic acid could lead to more atom-economical synthetic pathways.

The choice of solvent is another critical factor. Future research should investigate the use of greener solvents, such as water, bio-based solvents (e.g., bio-ethanol), supercritical fluids, or deep eutectic solvents (DESs), for the synthesis and reactions of 2-oxo-4-phenyl-3-butenoic acid. sigmaaldrich.comacs.orgresearchgate.netmdpi.com Water, being non-toxic, non-flammable, and readily available, is a particularly attractive medium. mdpi.com

Furthermore, the development of metal-free and solvent-free catalytic systems represents a significant advance. rsc.org Visible-light-promoted, catalyst-free conversions and electrochemical synthesis are emerging as powerful green alternatives for producing α-keto acids and their derivatives, offering mild reaction conditions and reducing waste. organic-chemistry.org Applying these technologies to the synthesis of 2-oxo-4-phenyl-3-butenoic acid could drastically reduce the environmental footprint of its production.

Integrated Experimental and Computational Approaches for Deeper Mechanistic Elucidation

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient ones. The integration of experimental studies with computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for mechanistic elucidation.

While specific computational studies on 2-oxo-4-phenyl-3-butenoic acid are nascent, DFT has been successfully applied to related reactions. For example, DFT calculations have provided deep insights into the aldol condensation reaction, a potential route for synthesizing the target molecule from benzaldehyde and pyruvic acid. rsc.orgsid.ir Such studies can identify transition states, calculate activation energy barriers, and clarify the role of catalysts and solvents, thereby explaining structure-activity relationships. rsc.orgacs.org

Future research should apply these integrated approaches directly to the key reactions involving 2-oxo-4-phenyl-3-butenoic acid. For example, computational modeling could be used to:

Elucidate the mechanism of its formation via aldol or Claisen-Schmidt condensation.

Investigate the reaction pathways of its transformation into other valuable products.

Model enzyme-substrate interactions in biocatalytic systems to guide protein engineering efforts for improved activity and selectivity.

Predict the reactivity and stability of intermediates in photochemical or electrochemical reactions.

This deeper mechanistic knowledge will enable a more rational approach to the development of catalysts and reaction conditions, moving beyond empirical screening to targeted design.

Rational Design of New Chiral Transformations and Catalytic Systems

The prochiral ketone functionality in 2-oxo-4-phenyl-3-butenoic acid makes it an ideal substrate for asymmetric synthesis, providing access to valuable chiral building blocks like α-hydroxy acids and unnatural α-amino acids. A significant future direction lies in the rational design of new catalysts and chiral transformations to control stereoselectivity with high precision.

Asymmetric transfer hydrogenation is a well-established and practical method for the enantioselective reduction of ketones. wikipedia.org Research is ongoing to develop new chiral ligands for transition metal catalysts (e.g., based on Iridium or Ruthenium) that can achieve high yields and enantiomeric excess for the reduction of α-keto acids. acs.orgacs.orgresearchgate.net The direct asymmetric reductive amination of α-keto acids is a particularly powerful strategy for synthesizing optically pure unnatural α-amino acids, and new Ir-based catalysts have shown excellent performance in this area. acs.orgacs.orgresearchgate.net

The rational design of these catalytic systems involves a synergistic approach:

Mechanistic Insights: Using knowledge gained from the integrated experimental and computational studies described in the previous section to understand the stereochemistry-determining step of the reaction.

Ligand Design: Creating new chiral ligands with specific steric and electronic properties to optimize catalyst performance for 2-oxo-4-phenyl-3-butenoic acid.

High-Throughput Screening: Developing efficient methods to screen libraries of catalysts to identify the most effective candidates for a given transformation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-butenoic acid, 2-oxo-4-phenyl-, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via a two-step protocol: (1) Activation of the carboxylic acid group using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane at 20°C for 2 hours. (2) Subsequent coupling with diphenylphosphine oxide under copper(II) oxide catalysis in chloroform at 65°C . Optimize yields by adjusting stoichiometric ratios (e.g., 1:1.65 molar ratio of acid to DCC) and monitoring reaction progress via TLC or HPLC.

Q. How can the purity of 3-butenoic acid, 2-oxo-4-phenyl-, be verified post-synthesis?

- Methodology : Use a combination of chromatographic techniques (e.g., column chromatography with ethyl acetate/hexane gradients) followed by recrystallization from ethanol. Confirm purity via melting point analysis, NMR (¹H/¹³C), and high-resolution mass spectrometry (HRMS). Cross-reference spectral data with PubChem entries for structural validation .

Q. What computational tools are suitable for predicting the physicochemical properties of this compound?

- Methodology : Employ quantum mechanical software (e.g., Gaussian) to calculate dipole moments, logP values, and electrostatic potential surfaces. Use PubChem’s computed properties (e.g., hydrogen bond donors/acceptors, rotatable bonds) to guide experimental design .

Advanced Research Questions

Q. How does the phenyl substituent at the 4-position influence the compound’s reactivity in Michael addition reactions?

- Methodology : Perform kinetic studies using UV-Vis spectroscopy to monitor reaction rates with nucleophiles (e.g., amines or thiols). Compare results with analogous compounds lacking the phenyl group. Computational modeling (DFT) can identify electronic effects (e.g., resonance stabilization of the α,β-unsaturated ketone) .

Q. What experimental strategies can resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor binding)?

- Methodology : Conduct dose-response assays across multiple enzyme systems (e.g., cyclooxygenase-2 for anti-inflammatory activity) and receptor-binding assays (e.g., G-protein-coupled receptors). Use statistical tools (ANOVA) to analyze discrepancies and validate findings with orthogonal techniques like surface plasmon resonance (SPR) .

Q. How can stereochemical outcomes be controlled during asymmetric synthesis of related 4-phenyl derivatives?

- Methodology : Utilize chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysts (e.g., organocatalysts like proline derivatives). Analyze enantiomeric excess (ee) via chiral HPLC or polarimetry. Reference stereochemical data from structurally similar compounds (e.g., (R)-2-hydroxy-4-phenyl-3-butenoic acid) .

Q. What advanced spectroscopic techniques are critical for characterizing degradation products under oxidative conditions?

- Methodology : Employ LC-MS/MS to identify fragmentation patterns and stable isotope labeling to trace degradation pathways. Use X-ray crystallography (as in chromene-carboxylic acid derivatives) to resolve ambiguous structures .

Key Considerations

- Contradictions : Discrepancies in hydrogen bond counts (e.g., 2 donors in vs. 3 in other analogs) may arise from tautomerism or computational settings. Validate experimentally .

- Safety : Follow OSHA guidelines for handling α,β-unsaturated ketones (potential sensitizers). Use fume hoods and PPE during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.